Piperlotine C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-35-1 | |
| Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Methodologies for Isolation and Structural Characterization of Piperlotine C
Isolation Protocols from Botanical Sources
The primary natural source of Piperlotine C is the plant Piper lolot. The isolation of this compound is a multi-step process that begins with extraction from the plant material and is followed by purification to yield the pure alkaloid.
The initial step in isolating this compound and other related alkaloids from the leaves of Piper lolot involves solvent extraction. nih.gov Researchers have successfully used a methanolic extract of the leaves as the starting point for isolation. nih.govchemfaces.comresearchgate.net This choice of solvent is crucial as methanol (B129727) can efficiently extract a wide range of secondary metabolites, including alkaloids. The general workflow for the isolation of this compound is outlined below:
Initial Extraction: The dried and powdered leaves of Piper lolot are subjected to extraction with methanol. chemfaces.comresearchgate.net In related studies on the Piper genus, other solvents like ethanol (B145695) and chloroform (B151607) have also been utilized, sometimes in a sequential manner after initial defatting with petroleum ether to remove nonpolar constituents. researchgate.net
Activity-Guided Fractionation: The crude methanolic extract, which shows potent biological activity (e.g., antiplatelet aggregation), is then subjected to a process known as activity-guided fractionation. nih.govchemfaces.comresearchgate.net This involves separating the extract into different fractions using various chromatographic techniques and testing each fraction for the biological activity of interest. The most active fractions are selected for further purification.
Chromatographic Purification: Column chromatography is a key technique used to separate the individual compounds from the active fractions. researchgate.net A variety of stationary phases, such as silica (B1680970) gel, and mobile phase gradients of increasing polarity (e.g., mixtures of hexane, ethyl acetate, and methanol) are employed to isolate the target compounds. scielo.org.mx
While maceration with methanol is a common method, other modern and classical extraction techniques are also applied to the Piper genus to optimize the yield of bioactive compounds. These methods are compared in the table below.
| Extraction Technique | Description | Advantages |
| Maceration | Soaking the plant material in a solvent (e.g., methanol or ethanol) at room temperature for an extended period. mdpi.com | Simple, requires minimal equipment. |
| Soxhlet Extraction | Continuous extraction of the plant material with a refluxing solvent, ensuring thorough extraction. mdpi.com | High extraction efficiency; often yields the highest amount of total extractive matter. mdpi.com |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. mdpi.comnih.gov | Faster than maceration, can lead to higher yields of phenolic compounds. mdpi.com |
| Reflux Extraction | Boiling the plant material in a solvent, which can increase extraction speed and efficiency. mdpi.com | Faster than maceration at room temperature. mdpi.com |
Through these extraction and purification protocols, twelve new amide alkaloids, designated Piperlotine A-L, including this compound, were successfully isolated from Piper lolot. nih.govchemfaces.com
Advanced Analytical Techniques for Structural Elucidation
Once a pure compound like this compound is isolated, its molecular structure must be determined. This is achieved through a combination of sophisticated analytical methods that provide information about the molecule's mass, atomic composition, connectivity, and three-dimensional arrangement.
The structural elucidation of this compound, like many natural products, relies heavily on a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govchemfaces.comresearchgate.net
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is first used to determine the precise molecular weight of the compound. scielo.org.mx This allows for the calculation of the exact molecular formula, which for this compound is C₁₆H₂₁NO₄. glpbio.com This information is the first crucial piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of an organic molecule. A suite of NMR experiments is used:
¹H NMR (Proton NMR): This experiment identifies the different types of hydrogen atoms (protons) in the molecule and provides information about their chemical environment and how they are connected to neighboring protons through spin-spin coupling.
¹³C NMR (Carbon-13 NMR): This experiment identifies all the unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the complete molecular structure. Correlation Spectroscopy (COSY) reveals which protons are coupled to each other (typically on adjacent carbons). researchgate.net The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon atom it is directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule together. nih.gov
For instance, the ¹H and ¹³C NMR spectral data for piperovatine (B1236508), a related α,β-unsaturated amide from the Piper genus, illustrates the type of information obtained from these analyses.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 (C=O) | - | 166.2 |
| 2 (α-CH) | 5.78 (d, J=14.9 Hz) | 122.7 |
| 3 (β-CH) | 7.21 (dd, J=14.9, 10.0 Hz) | 140.6 |
| N-H | 5.49 (brs) | - |
| MeO | 3.79 (s) | 55.2 |
| Data adapted from a study on piperovatine for illustrative purposes. researchgate.net |
By meticulously analyzing these one- and two-dimensional NMR spectra, scientists can piece together the connectivity of all atoms, thus elucidating the complete planar structure of this compound. scite.ai
This compound contains an α,β-unsaturated amide moiety, which includes a carbon-carbon double bond. researchgate.net This double bond can exist in two different geometric arrangements, known as cis (Z) or trans (E) isomers. Determining the correct stereochemistry is a critical final step in the structural elucidation process.
The primary method for assigning the stereochemistry of the double bond in compounds like this compound is ¹H NMR spectroscopy. cdnsciencepub.com The magnitude of the spin-spin coupling constant (J-value) between the two protons on the double bond (the vinylic protons) is diagnostic of the geometry. researchgate.net
A large coupling constant, typically in the range of 14-18 Hz, is indicative of a trans (or E) orientation, where the protons are on opposite sides of the double bond. researchgate.net
A smaller coupling constant, usually 7-12 Hz, indicates a cis (or Z) orientation, where the protons are on the same side.
In the case of related piper amides, the observed coupling constants for the vinylic protons are typically around 15 Hz, which unambiguously establishes an E or trans configuration for the double bond. researchgate.net
Further confirmation of stereochemical assignments can be obtained through Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The presence or absence of specific NOE correlations can help to confirm the relative positions of substituents around the double bond and throughout the molecule. wordpress.com
For molecules with chiral centers, other advanced techniques such as Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations. rsc.orgunige.ch
Synthetic Strategies and Analog Development of Piperlotine C
Chemical Synthesis of Piperlotine C
The synthesis of this compound, a naturally occurring α,β-unsaturated amide, has been approached through various chemical strategies. These methods aim to construct the characteristic amide moiety and the trans-double bond with efficiency and stereocontrol. Key advancements include the development of environmentally friendly solvent-free methods and stereoselective approaches to control the geometry of the final product.
Mechanochemical Horner-Wadsworth-Emmons Reaction as a Green Synthesis Pathway
A significant advancement in the synthesis of this compound is the application of a mechanochemical, solvent-free Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netfigshare.com This method represents a greener alternative to traditional solution-phase syntheses, which often involve hazardous reagents, anhydrous media, or coupling agents. researchgate.netfigshare.com The mechanochemical approach involves the grinding of a β-amidophosphonate with an aromatic aldehyde and potassium carbonate (K2CO3) in an open atmosphere. researchgate.net
This solvent-free process offers several advantages:
Environmental Friendliness: It eliminates the need for organic solvents, reducing chemical waste. researchgate.net
Operational Simplicity: The reaction is performed by simple grinding, avoiding complex setups. researchgate.net
Efficiency: The target compounds, including this compound, are obtained in moderate to good yields, typically ranging from 46–77%. researchgate.netfigshare.com
The reaction proceeds by reacting a β-amidophosphonate with 3,4-(methylenedioxy)benzaldehyde in the presence of a solid base like K2CO3. The mechanical grinding provides the energy to activate the reagents and facilitate the reaction, leading to the formation of the α,β-unsaturated amide product. researchgate.net This approach highlights the potential of mechanochemistry to create valuable natural products in a more sustainable manner. tandfonline.com
Stereoselective Synthesis of this compound Isomers
Stereoselectivity is a crucial aspect of this compound synthesis, focusing on the geometry of the carbon-carbon double bond. The natural isomer of this compound possesses an (E)-configuration. The mechanochemical Horner-Wadsworth-Emmons reaction has been shown to be highly stereoselective, exclusively yielding the (E)-isomer. researchgate.netfigshare.com This selectivity is attributed to the reaction being under thermodynamic control, which favors the formation of the more stable trans-isomer. researchgate.netfigshare.com
Similarly, solution-phase HWE reactions for the synthesis of related α,β-unsaturated amides also demonstrate high E-selectivity when using bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). acs.org The choice of base can be critical; for instance, while t-BuOK is generally effective, NaH may be more suitable for aldehydes containing acidic protons, such as hydroxybenzaldehydes. acs.org The inherent preference of the HWE reaction for forming the (E)-alkene makes it a reliable method for accessing the natural stereoisomer of this compound and related compounds. While methods exist for the stereoselective synthesis of various pyrrolidine (B122466) derivatives, the HWE reaction remains a primary tool for establishing the E-alkene in this compound. mdpi.comresearchgate.netnih.govnih.gov
Comparative Analysis of Solution-Phase and Solvent-Free Syntheses
Both solution-phase and solvent-free methods have been successfully employed for the synthesis of this compound and its analogues. A comparison reveals distinct advantages and disadvantages for each approach.
| Feature | Solution-Phase Synthesis | Solvent-Free (Mechanochemical) Synthesis |
| Methodology | Reactions are carried out in a solvent, often requiring heating and specific atmospheric conditions (e.g., anhydrous). researchgate.net | Reactions are performed by grinding solid reagents together without a solvent. researchgate.netfigshare.com |
| Reagents | Often utilizes coupling reagents, catalysts, or hazardous substances. researchgate.netfigshare.com | Typically uses a solid base like K2CO3 and avoids additional coupling agents. researchgate.netfigshare.com |
| Purification | Frequently requires column chromatography to isolate the pure product from byproducts and excess reagents. acs.orgacs.org | Can lead to cleaner reactions where the product is isolated with simpler workup, sometimes avoiding chromatography. researchgate.net |
| Yields | Can achieve high yields, but may be reduced by purification steps. acs.org | Provides moderate to good yields (46-77%). researchgate.netfigshare.com |
| Stereoselectivity | The Horner-Wadsworth-Emmons reaction is highly (E)-selective. acs.org | The Horner-Wadsworth-Emmons reaction exclusively produces the (E)-isomer. researchgate.netfigshare.com |
| Environmental Impact | Generates solvent waste and can involve toxic reagents. researchgate.net | Considered a "green" method due to the absence of solvents and often milder conditions. researchgate.net |
| Efficiency | Can be time-consuming due to reaction times and laborious purification processes. acs.org | Generally faster reaction times and simpler setup. tandfonline.com |
Solution-phase synthesis, particularly for creating libraries of compounds, has been optimized to be "chromatography-free" by designing reactions that produce water-soluble byproducts, which are easily removed through an aqueous workup. acs.orgacs.orgnih.gov However, the inherent advantage of the solvent-free mechanochemical approach is its fundamental simplicity and reduced environmental footprint. researchgate.netfigshare.com
Design and Synthesis of this compound Analogues
The structural backbone of this compound serves as a template for the design and synthesis of novel derivatives and compound libraries. These efforts are aimed at exploring structure-activity relationships and identifying new therapeutic agents.
Combinatorial Chemistry for Piper-Amide-like Compound Libraries
Combinatorial chemistry has been effectively used to generate libraries of piper-amide-like compounds, enabling the rapid synthesis of numerous analogues. nih.gov An efficient solution-phase parallel synthesis strategy has been developed for this purpose. acs.orgacs.org This approach utilizes a bifunctional β-phosphono-N-hydroxysuccinimidyl ester intermediate. acs.orgacs.org
The key steps in this combinatorial strategy are:
Amide Formation: The N-hydroxysuccinimidyl ester part of the intermediate reacts with a diverse set of primary and secondary amines to form a library of β-phosphono amides. acs.org
Horner-Wadsworth-Emmons Reaction: This library of β-phosphono amides is then reacted with a variety of aldehydes in a combinatorial manner. acs.org
This method is designed for efficiency and high-throughput synthesis. A crucial feature is the generation of water-soluble byproducts, which allows for purification through simple aqueous extraction, thereby avoiding time-consuming column chromatography. acs.orgacs.org This strategy has been used to produce libraries with high yield and purity (average HPLC purity of 95%), demonstrating its utility in generating diverse molecules for biological screening. acs.orgnih.gov
Structure-Guided Rational Design of this compound Derivatives
While large libraries are useful for screening, structure-guided rational design offers a more targeted approach to developing this compound derivatives. This involves using the known structural features of this compound and its biological targets to design new molecules with potentially enhanced activity or specificity.
Chemoinformatic analysis of piperlotines synthesized via mechanochemical methods has been used to predict their potential as therapeutic agents, for instance, in the treatment of arthritis or cancer. researchgate.net This predictive analysis serves as a basis for the rational design of new anti-inflammatory agents. researchgate.net The α,β-unsaturated amide moiety is a key pharmacophore, and modifications to both the aromatic ring and the amide portion can be systematically explored. For example, analogues of the related natural product piperlongumine (B1678438) have been synthesized using an HWE approach to investigate their anti-cancer activity. rsc.org By understanding the structural requirements for biological activity, new derivatives can be designed to optimize interactions with their molecular targets.
Molecular Targets and Mechanistic Insights into Piperlotine C Action
Molecular Pathophysiology of Anti-Inflammatory Action
The anti-inflammatory effects of Piperlotine C are attributed to its ability to modulate key components of the inflammatory cascade, including the expression of tissue-degrading enzymes and the activity of critical signaling pathways.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of the extracellular matrix (ECM). mdpi.com Overexpression of MMPs, particularly MMP-9, is a hallmark of various inflammatory conditions, where it contributes to tissue damage and the migration of inflammatory cells. mdpi.comnih.gov
Computational studies using Prediction of Activity Spectra for Substances (PASS) have identified this compound and related piperlotine structures as potential inhibitors of MMP-9 expression. researchgate.netscielo.org.mx These predictions suggest a high probability that piperlotines can act as inhibitory agents against MMP-9, which is a significant mediator in inflammatory processes. researchgate.netscielo.org.mx The predicted inhibitory activity highlights a key mechanism for the anti-inflammatory effects of this class of compounds. scielo.org.mx In vivo studies on mice have further substantiated the anti-inflammatory activity of this compound, demonstrating a 42.24% inhibition of edema in the TPA-induced inflammation model. researchgate.netscielo.org.mx
Table 1: Predicted Anti-Inflammatory and MMP-9 Inhibitory Activity of Piperlotines
| Compound Class | Predicted Activity | Probability of Activity (Pa) | Source |
|---|---|---|---|
| Piperlotines (A, C, and derivatives) | Anti-inflammatory | 0.31 - 0.47 | researchgate.netscielo.org.mx |
| Piperlotines (A, C, and derivatives) | MMP-9 Expression Inhibition | 0.61 - 0.82 | researchgate.netscielo.org.mx |
While direct evidence detailing the interaction of this compound with specific inflammatory signaling pathways is emerging, the mechanisms can be inferred from studies on structurally related piper amides, such as piperine (B192125). These compounds are known to exert their anti-inflammatory effects by modulating complex signaling networks.
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. wikipedia.orgfrontiersin.orgdovepress.com Studies on piperine have shown that it can inhibit the activation of NF-κB. nih.govnih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of inflammatory genes. nih.gov This mechanism is a likely contributor to the anti-inflammatory profile of this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, such as inflammation and apoptosis. nih.govthermofisher.commdpi.com Research on related compounds indicates that piperine can suppress inflammation by inhibiting the activation of MAPKs. nih.gov Protopine, another alkaloid, has also been shown to inhibit inflammation by blocking the MAPK/IκB/NF-κB signaling pathway. mdpi.com This suggests that the regulation of MAPK signaling is a potential mechanism for this compound's action.
Prostaglandin (B15479496) E2 (PGE2) Production: PGE2 is a key lipid mediator of inflammation, synthesized via the cyclooxygenase (COX) pathway. nih.gov Piperine has been demonstrated to dose-dependently decrease the production of PGE2 by inhibiting the expression of COX-2. nih.govnih.gov This inhibition is linked to the downregulation of the NF-κB and AP-1 signaling pathways, which control COX-2 gene expression. nih.gov Given its structural similarity, this compound may share this ability to suppress the production of inflammatory prostaglandins.
Mechanistic Basis of Antiplatelet Aggregation
This compound has demonstrated significant activity in preventing the aggregation of platelets, a critical process in thrombosis.
Research has identified this compound as a potent inhibitor of platelet aggregation induced by both arachidonic acid (AA) and platelet-activating factor (PAF). chemfaces.comnih.gov PAF is a potent phospholipid activator that mediates its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor on the surface of platelets. pharmgkb.orgresearchgate.net The inhibition of PAF-induced aggregation strongly suggests that this compound interacts with this signaling axis, likely acting as an antagonist at the PAFR. chemfaces.comresearchgate.net This interaction prevents the downstream signaling cascade that leads to platelet activation and aggregation. pharmgkb.org
Studies have quantified the inhibitory potency of this compound. In one report, it exhibited an IC50 value of 26.6 µg/mL against arachidonic acid-induced platelet aggregation. medchemexpress.com Another study found that at a concentration of 100 µg/mL, this compound achieved 100% inhibition of AA-induced aggregation, with a calculated IC50 of 7.3 µg/mL, a potency comparable to that of aspirin. researchgate.net
Table 2: Inhibitory Activity of this compound on Platelet Aggregation
| Inducing Agent | Parameter | Value | Source |
|---|---|---|---|
| Arachidonic Acid (AA) | IC50 | 26.6 µg/mL | medchemexpress.com |
| Arachidonic Acid (AA) | IC50 | 7.3 µg/mL | researchgate.net |
| Arachidonic Acid (AA) | % Inhibition (at 100 µg/mL) | 100% | researchgate.net |
| Platelet-Activating Factor (PAF) | Inhibitory Activity Observed | chemfaces.comnih.gov |
Elucidation of Antimycobacterial Mechanisms
The search for novel antitubercular agents has led to the investigation of various natural products, including piper amides.
While some piper amides have shown activity against Mycobacterium tuberculosis, the specific mechanisms and molecular targets are still under investigation. scielo.org.mxmdpi.com A study evaluating a series of piperlotines found that Piperlotine A and other derivatives exhibited slight antimycobacterial activity against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. researchgate.netscielo.org.mxresearchgate.net However, this compound itself was not reported among the compounds tested for this specific activity in that study. scielo.org.mx
The potential enzyme targets for piper amides in mycobacteria are diverse. For instance, other piperidine-containing compounds have been shown to target DNA gyrase in Mycobacterium abscessus. nih.gov Other research on antimycobacterial drug discovery has focused on enzymes crucial for the synthesis of the complex mycobacterial cell wall, such as those in the mycolic acid and arabinogalactan (B145846) biosynthesis pathways. nih.govfrontiersin.org
Regarding Inosine-5'-monophosphate dehydrogenase (IMPDH), it is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. conicet.gov.arnih.gov While IMPDH is a validated target for various antiviral and immunosuppressive drugs, there is currently no evidence from the available research to suggest that it is a relevant enzyme target for the antimycobacterial action of this compound or related piper amides. conicet.gov.arscienceopen.comnih.gov Further research is required to identify and validate the specific enzyme targets of this compound in mycobacterial pathogenesis.
Systems Pharmacology Approaches for Comprehensive Target Profiling (Contextualized from related compounds like Piperine)
Systems pharmacology represents an emerging paradigm in drug discovery that integrates systems biology with pharmacology to elucidate the mechanisms of action of therapeutic agents on a holistic level. nih.gov This approach is particularly valuable for natural products like this compound, which are likely to interact with multiple molecular targets to produce their physiological effects. By analyzing the complex interplay between a compound, its protein targets, and the broader biological networks, systems pharmacology can provide a comprehensive profile of its therapeutic potential and mechanisms. nih.gov While specific systems pharmacology studies on this compound are limited, the application of these methodologies to structurally related compounds, such as piperine, offers a clear framework for how the full range of this compound's molecular interactions could be explored.
Network pharmacology, a key discipline within systems pharmacology, utilizes computational tools to construct and analyze networks linking compounds, their protein targets, and relevant diseases. ijpsonline.com This method allows for the prediction of a compound's multi-target effects and the elucidation of its influence on entire signaling pathways rather than single proteins. nih.govijpsonline.com Chemoinformatic analyses and prediction tools can further refine this process. For instance, predictions for piperlotine-like amides suggest they may act as inhibitors of tumor necrosis factor (TNF) and matrix-metalloproteinase-9 (MMP-9) expression, both of which are significant mediators in inflammatory processes. scielo.org.mxresearchgate.net
Given that this compound exhibits activities such as the inhibition of platelet aggregation and predicted anti-inflammatory effects, a systems pharmacology approach would be invaluable. scielo.org.mxmedchemexpress.com This methodology could uncover a wider array of targets beyond those initially identified, such as the platelet-activating factor receptor (PAFR). chemfaces.com By applying similar computational and network analysis techniques used for piperine, researchers could predict and validate a comprehensive target profile for this compound, shedding light on the full spectrum of its biological activities and providing a deeper mechanistic understanding.
Table of Known and Potential Molecular Targets for this compound and Related Compounds
The following table summarizes the known targets for this compound and provides a contextual list of targets identified for the related compound piperine through systems pharmacology, illustrating the type of comprehensive profiling achievable with this approach.
| Compound | Target | Function/Pathway | Research Context | Citation |
| This compound | Platelet-Activating Factor Receptor (PAFR) | Anti-platelet aggregation | In vitro assays | chemfaces.com |
| Arachidonic Acid Pathway | Anti-platelet aggregation | In vitro assays | medchemexpress.comchemfaces.com | |
| Tumor Necrosis Factor (TNF) (Predicted) | Pro-inflammatory mediator | Chemoinformatic prediction | scielo.org.mx | |
| Matrix-Metalloproteinase-9 (MMP-9) (Predicted) | Tissue remodeling, inflammation | Chemoinformatic prediction | scielo.org.mxresearchgate.net | |
| Piperine (Contextual) | AKT1 | Cell proliferation and survival | Network pharmacology (Cancer) | researchgate.net |
| STAT3 | Signal transduction, cell growth | Network pharmacology (Cancer) | researchgate.net | |
| EP300 | Transcriptional co-activator | Network pharmacology (Cancer) | researchgate.net | |
| Mitogen-Activated Protein Kinase 3 (MAPK3) | Signal transduction | Network pharmacology (Osteoporosis) | ijpsonline.com | |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Network pharmacology (Osteoporosis) | ijpsonline.com | |
| Estrogen Receptor 1 (ESR1) | Hormone signaling | Network pharmacology (Osteoporosis) | ijpsonline.com | |
| Gamma-aminobutyric acid A (GABA-A) Receptor | Neurotransmission | Electrophysiological assays | nih.gov | |
| Cytochrome P450 Enzymes | Drug metabolism | In vitro metabolism studies | nih.govjetir.org | |
| SRC, HSP90AA1, MTOR, MDM2 | Cancer signaling pathways | Network pharmacology (Breast Cancer) | nih.gov |
Advanced Computational and Preclinical Methodologies in Piperlotine C Research
Predictive Chemoinformatics for Biological Activity
Chemoinformatics plays a pivotal role in the early stages of drug discovery by predicting the biological activities of chemical compounds, thereby guiding further experimental validation. For Piperlotine C, these predictive tools offer initial insights into its potential therapeutic effects.
In Silico Screening and Activity Prediction Algorithms (e.g., PASS Prediction)
In silico screening utilizes computational algorithms to predict the biological activity spectrum of a molecule based on its structure. One such tool, the Prediction of Activity Spectra for Substances (PASS) online database, has been employed to forecast the potential pharmacological activities of this compound and related compounds. This approach compares the structure of the query molecule with a vast database of known bioactive compounds to predict its likely biological functions.
Research involving this compound has utilized PASS predictions to identify potential anti-inflammatory properties. The predictions are based on the probability of a compound being active (Pa) versus inactive (Pi) for a particular biological activity. For this compound and structurally similar amides, PASS has predicted potential anti-inflammatory activity. nih.gov Furthermore, these predictions have suggested inhibitory effects on matrix-metalloproteinase-9 (MMP-9) expression and tumor necrosis factor (TNF) expression, both of which are significant in inflammatory processes. nih.gov
The following interactive table summarizes the PASS prediction results for the anti-inflammatory activity of this compound and related compounds.
| Compound | Predicted Anti-inflammatory Activity (Pa) | Predicted MMP-9 Expression Inhibition (Pa) | Predicted TNF Expression Inhibition (Pa) |
| This compound | 0.31 - 0.47 | 0.61 - 0.82 | 0.373 - 0.694 |
| Piperlotine A | 0.31 - 0.47 | 0.61 - 0.82 | 0.373 - 0.694 |
| Derivative 1 | 0.31 - 0.47 | 0.61 - 0.82 | 0.373 - 0.694 |
| Derivative 2 | 0.31 - 0.47 | 0.61 - 0.82 | 0.373 - 0.694 |
Note: Pa (Probability to be active) values range from 0 to 1, with higher values indicating a greater likelihood of the predicted activity.
Molecular Modeling and Simulation Studies
While in silico predictions provide a broad overview of potential activities, molecular modeling and simulation studies offer a more detailed, atomistic view of how this compound might interact with specific biological targets.
Ligand-Protein Docking for Binding Affinity Prediction
Currently, specific ligand-protein docking studies for this compound are not extensively available in the public research domain. This technique would involve computationally placing the this compound molecule into the binding site of a target protein to predict its binding orientation and affinity. Such studies would be invaluable in identifying specific protein targets and understanding the molecular basis of its predicted activities.
Molecular Dynamics Simulations for Conformational Analysis
Similarly, dedicated molecular dynamics simulation studies for this compound are not widely reported. These simulations would model the movement of the this compound molecule and its target protein over time, providing insights into the stability of their interaction and any conformational changes that may occur upon binding. This would be a critical step in validating the findings from docking studies and further understanding its mechanism of action.
In Vitro Cell-Based Assays for Pharmacological Screening
Following computational predictions, in vitro cell-based assays are essential for the experimental validation of a compound's pharmacological effects in a biological context.
High-Throughput Screening Platforms
As of now, there is a lack of published research detailing the use of high-throughput screening (HTS) platforms specifically for this compound. HTS involves the rapid, automated testing of a large number of compounds against a specific biological target or cellular pathway. The application of HTS to this compound would enable the efficient screening of its effects across a wide range of cell lines and targets, helping to rapidly identify and confirm its most promising therapeutic applications.
Cell-Based Reporter Assays for Pathway Analysis
An extensive review of scientific literature did not yield specific studies that have employed cell-based reporter assays to analyze the signaling pathways modulated by this compound. While computational predictions suggest potential anti-inflammatory activity and possible inhibition of matrix metalloproteinase-9 (MMP-9), these hypotheses have not yet been validated through the use of targeted cell-based reporter gene assays. scielo.org.mx Such assays are instrumental in elucidating the specific molecular mechanisms by which a compound exerts its effects, for instance, by quantifying the activation or inhibition of transcription factors such as NF-κB or AP-1, which are critical in the inflammatory response. The absence of published research in this area indicates a significant gap in the understanding of this compound's mechanism of action at the cellular level and represents a promising avenue for future investigation.
In Vivo Preclinical Models for Efficacy and Safety Assessment
The preclinical evaluation of this compound in animal models has primarily focused on its anti-inflammatory properties. In vivo studies have been conducted to assess its efficacy in acute inflammation models, providing foundational data on its potential therapeutic effects. scielo.org.mx
One key study utilized the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard and widely used assay for screening topical anti-inflammatory agents. In this model, this compound demonstrated notable efficacy in reducing inflammation. scielo.org.mx The compound was also evaluated in the carrageenan-induced paw edema model in mice, another common assay for assessing acute inflammation. researchgate.net
The findings from these preclinical models indicate that this compound possesses significant anti-inflammatory activity. The observed effects in these studies are crucial for establishing a preliminary efficacy profile and warrant further investigation into its therapeutic potential. scielo.org.mxresearchgate.net
Table 1: In Vivo Anti-inflammatory Activity of this compound and Related Compounds in the TPA-Induced Ear Edema Model
| Compound | Edema Inhibition (%) |
|---|---|
| This compound | 42.24 |
| Piperlotine A | 32.21 |
| Derivative 1 | 41.76 |
| Derivative 2 | 52.02 |
| Nitro derivative 5 | 31.68 |
| Trifluoromethyl derivative 6 | 52.02 |
| Indomethacin (B1671933) (Control) | 60.32 |
Data sourced from a study on the anti-inflammatory activity of piperlotines. scielo.org.mx
Translational Outlook and Future Directions in Piperlotine C Drug Development
Optimization Strategies for Lead Compounds and Derivatives
Lead optimization is a critical phase in drug discovery where a bioactive compound, or "lead," is chemically modified to enhance its therapeutic properties. danaher.com The primary goal is to improve efficacy, selectivity, and pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion) while minimizing toxicity. nih.gov For Piperlotine C, several optimization strategies are being pursued, leveraging both synthetic chemistry and computational analysis.
A key strategy is the application of Structure-Activity Relationship (SAR) analysis, which involves systematically altering the molecule's chemical structure to understand how these changes affect its biological activity. numberanalytics.com Research on this compound and its analogues has demonstrated that modifications to the aromatic ring are a significant determinant of their anti-inflammatory potency. scielo.org.mx For instance, the synthesis of derivatives with different substituents on the phenyl ring has been a fruitful approach. One study highlighted that a trifluoromethyl derivative exhibited remarkable anti-inflammatory activity in animal models, in some cases comparable or superior to the commercial drug indomethacin (B1671933). scielo.org.mx
Modern synthetic methods are also pivotal in creating these derivatives. A significant advancement has been the development of a green, solvent-free mechanosynthesis method for this compound and its analogues using the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netresearchgate.net This technique is not only environmentally friendly but also highly efficient, offering moderate to good yields in short reaction times and stereoselectively producing the desired E-isomer. researchgate.net
Computational tools further accelerate the optimization process. The Prediction of Activity Spectra for Substances (PASS) database has been used to predict the potential pharmacological activities of newly synthesized piperlotine derivatives. scielo.org.mx This in silico screening predicted that this compound and its analogues could act as potential anti-inflammatory agents and inhibitors of matrix-metalloproteinase-9 (MMP-9), an enzyme linked to inflammatory processes. scielo.org.mx Such predictions help rationalize the selection of derivatives for synthesis and further biological testing.
| Compound | Structural Feature | Observed/Predicted Activity | Key Research Finding |
|---|---|---|---|
| This compound | Base scaffold with α,β-unsaturated amide moiety | Anti-platelet aggregation (IC50 = 26.6 µg/mL), Anti-inflammatory medchemexpress.comscielo.org.mx | Serves as a natural lead compound for further optimization. medchemexpress.comscielo.org.mx |
| Trifluoromethyl Derivative (Compound 6) | CF3 group on the aromatic ring | Excellent in vivo anti-inflammatory activity (topical and oral) scielo.org.mxresearchgate.net | Demonstrates that SAR-guided modification of the aromatic ring can significantly enhance potency. scielo.org.mx |
| Piperlotine A | Related piperlotine scaffold | Slight antimycobacterial activity (MIC = 50 µg/mL) scielo.org.mxresearchgate.net | Shows potential for synergistic use with first-line tuberculosis drugs. scielo.org.mx |
| Various Derivatives | Varied substitutions on the aromatic ring | Predicted MMP-9 expression inhibitors scielo.org.mx | Computational predictions guide the rational design of new derivatives for specific targets. scielo.org.mx |
Challenges and Opportunities in Natural Product-Based Drug Discovery
The pursuit of new drugs from natural sources is a well-established practice that has yielded numerous successful therapies. nih.govscirp.org However, this field is not without its difficulties. A primary challenge is ensuring a consistent and sustainable supply of the source material. mdpi.com Isolating pure compounds from complex natural mixtures can also be a significant hurdle, requiring advanced separation techniques and painstaking effort. nih.govresearchgate.netrsc.org Furthermore, the structural complexity of many natural products can make their chemical synthesis and subsequent optimization difficult and time-consuming. researchgate.net
Despite these obstacles, natural products like this compound offer compelling opportunities. They represent a vast reservoir of chemical diversity and have been evolutionarily selected for biological activity, often resulting in drug-like properties. researchgate.net The interest in natural products is being revitalized by technological and scientific advancements that help overcome long-standing challenges. nih.gov
For example, the development of innovative synthetic methodologies, such as the mechanochemical synthesis of piperlotines, addresses both supply and modification challenges. researchgate.netresearchgate.net By enabling efficient, solvent-free synthesis, researchers can produce this compound and its derivatives in the lab without relying on extraction from natural sources, which can be impacted by ecological factors. researchgate.netnih.gov
Moreover, the integration of modern analytical and computational tools is transforming the field. nih.govnews-medical.net High-throughput screening platforms, advanced analytical techniques like NMR and mass spectrometry, and in silico methods for predicting bioactivity allow for a more rapid and rational approach to identifying and optimizing promising natural compounds. danaher.comresearchgate.net These technologies make it possible to efficiently screen natural product libraries, identify active compounds, and guide the design of derivatives with improved therapeutic profiles, thus unlocking the immense potential of molecules like this compound. nih.govnews-medical.net
Prospective Clinical Applications and Research Gaps
The known biological activities of this compound and its derivatives point toward several potential clinical applications. The compound's demonstrated anti-inflammatory and anti-platelet aggregation properties suggest its utility in treating a range of conditions. medchemexpress.comscielo.org.mx
Prospective Clinical Applications:
Inflammatory Diseases: The potent anti-inflammatory effects observed in derivatives suggest a potential role in treating chronic inflammatory conditions such as arthritis. scielo.org.mxresearchgate.net
Cardiovascular Disease: As an anti-platelet aggregation agent, this compound could be investigated for the prevention or treatment of thrombotic events. medchemexpress.com
Infectious Diseases: Although its direct activity is described as slight, the antimycobacterial properties of related compounds indicate a potential use as an adjunctive or complementary therapy alongside conventional antibiotics for treating tuberculosis, particularly in the context of rising drug resistance. scielo.org.mxresearchgate.net
Despite this potential, significant research gaps must be addressed to advance this compound toward clinical use. The pharmacological applications of piperlotines remain largely underexplored. scielo.org.mxresearchgate.net Key research gaps include:
Mechanism of Action: While bioactivities have been observed, the precise molecular mechanisms underlying the anti-inflammatory and anti-platelet effects of this compound are not fully elucidated. Identifying the specific biological targets is a critical next step. news-medical.net
Comprehensive In Vivo Studies: While initial in vivo tests are promising, more extensive studies are needed to confirm the efficacy and establish the pharmacokinetic and pharmacodynamic profiles of lead derivatives in relevant disease models. scielo.org.mxnih.gov
Exploring Predicted Activities: The potential of piperlotines as anticancer agents, as predicted by computational models, has not been experimentally validated and represents a significant area for future investigation. researchgate.net
Synergistic Effects: The potential for piperlotines to work in combination with existing drugs, such as first-line antituberculosis agents, needs to be systematically investigated. scielo.org.mx
Clarification of Dual Activity: Some derivatives have exhibited both pro- and anti-inflammatory behavior depending on the experimental model, a dual behavior that requires further experiments to be fully understood. scielo.org.mx
Addressing these gaps through focused research will be essential for translating the therapeutic promise of this compound from the laboratory to the clinic.
Q & A
Q. What are the standard methodologies for isolating and purifying Piperlotine C from plant sources?
this compound is typically isolated using sequential solvent extraction followed by chromatographic techniques. For example, 95% ethanol is used for initial extraction, followed by silica gel column chromatography and preparative HPLC for purification . Structural elucidation relies on NMR, MS, and IR spectroscopy. Researchers must validate purity (>98%) via HPLC and compare spectral data to existing databases to confirm identity .
Q. How is the anti-neuroinflammatory activity of this compound experimentally evaluated?
The primary method involves LPS-induced BV2 microglial cells. This compound is tested at varying concentrations (e.g., 1–50 µM) to measure NO production inhibition. Activity is quantified using the Griess assay, with IC50 values calculated via dose-response curves. Positive controls (e.g., dexamethasone) and statistical validation (e.g., ANOVA) are critical for reliability .
Q. What analytical techniques are used to resolve structural ambiguities in this compound?
X-ray crystallography or 2D NMR (e.g., COSY, HMBC) are employed to confirm stereochemistry and connectivity. For novel derivatives, computational methods like DFT calculations may supplement experimental data. Cross-referencing with phytochemical databases (e.g., NAPRALERT) ensures consistency .
Advanced Research Questions
Q. How can contradictory reports about this compound’s plant source (Piper sarmentosum vs. Piper lolot) be addressed methodologically?
Contradictions may arise from taxonomic misidentification or regional nomenclature differences. Researchers should:
Q. What experimental design optimizes the assessment of this compound’s dual bioactivity (anti-neuroinflammatory and anti-platelet)?
A factorial design is recommended:
- Factor 1: Bioactivity type (neuroinflammatory vs. platelet aggregation).
- Factor 2: Dose-response relationships (IC50 comparisons).
- Controls: Include positive controls (e.g., aspirin for anti-platelet assays) and negative controls (vehicle-only).
- Statistical Analysis: Use multivariate ANOVA to evaluate interactions between factors .
How should researchers formulate a PICOT-compliant question for clinical translation of this compound?
Example PICOT framework:
- P (Population): Adults with chronic neuroinflammatory conditions.
- I (Intervention): Oral administration of this compound (10 mg/kg/day).
- C (Comparison): Placebo or standard anti-inflammatory therapy.
- O (Outcome): Reduction in serum TNF-α levels by ≥50% over 12 weeks.
- T (Time): 12-week trial. This structure ensures alignment with evidence-based research goals .
Q. What strategies mitigate bias in acetylcholinesterase inhibition assays for this compound?
- Blinding: Use double-blind protocols for sample labeling.
- Replicates: Triplicate measurements per concentration.
- Normalization: Express activity relative to protein content (Bradford assay).
- Data Transparency: Report raw data and outliers in supplementary materials .
Data Analysis and Reproducibility
Q. How are IC50 values for this compound validated across independent studies?
IC50 validation requires:
- Standardized assay conditions (e.g., pH, temperature).
- Inter-laboratory calibration using reference compounds.
- Meta-analysis of published IC50 values with heterogeneity testing (e.g., I² statistic) .
Q. What steps ensure reproducibility in column chromatography protocols for this compound isolation?
- Document solvent gradients (e.g., hexane:EtOAc ratios) and flow rates.
- Use USP-grade solvents to minimize batch variability.
- Share detailed protocols via repositories like Protocols.io .
Contradictory Findings and Resolution
Q. How to reconcile discrepancies in this compound’s reported anti-platelet IC50 values (26.6 µg/mL vs. unquantified results in other studies)?
Conduct a systematic review with strict inclusion criteria:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
